molecular formula C18H19N3O3S2 B2524820 Ethyl 5-(4-(dimethylamino)benzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681162-74-3

Ethyl 5-(4-(dimethylamino)benzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No. B2524820
M. Wt: 389.49
InChI Key: RNGMQFRDMQSHIW-UHFFFAOYSA-N
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Description

The compound "Ethyl 5-(4-(dimethylamino)benzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate" is a novel synthetic molecule that appears to be related to a family of compounds with potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a thiophene derivative with an amide linkage to a dimethylamino benzene moiety and a thiocyanato substituent, indicating potential for interesting chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves cyclization reactions and the formation of amide bonds. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a similar thiophene core . Another related compound, ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethlindole-3-carboxylate, is synthesized through a series of reactions including Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, and MS . X-ray diffraction analysis is also used to determine the crystal structure of such compounds . The presence of the dimethylamino group and the thiocyanato group in the compound of interest would likely contribute to its unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including interactions with electrophilic reagents, as seen in the synthesis of triazolo[1,5-c]pyrimidine-5-carboxylate derivatives . The dimethylamino group could participate in reactions typical of amines, such as the formation of quaternary ammonium compounds or involvement in Mannich reactions . The thiocyanato group could also engage in nucleophilic substitution reactions or serve as a leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their substituents. For example, the introduction of a dimethylamino group can increase the basicity and solubility in organic solvents . The thiocyanato group could contribute to the molecule's polarity and potentially its reactivity towards nucleophiles or electrophiles. The crystal structure analysis provides insights into the compound's solid-state properties, such as lattice parameters and molecular packing, which can affect its stability and solubility .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on compounds with similar structural features, such as "alpha-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol," a new hypoglycemic agent, highlights the pharmacokinetics and metabolism aspects. This study in healthy male volunteers revealed the compound's rapid and almost complete absorption from the gastrointestinal tract, with a significant portion excreted unchanged in urine and metabolism occurring primarily via glucuronic acid conjugation and minor oxidation of the indole ring (Tse et al., 1987).

Metabolism in Cancer Patients

Another related compound, "N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA)," an experimental antitumor agent, has undergone phase I clinical trials. The study focused on its metabolism in cancer patients, revealing the presence of several metabolites in urine, indicating that the major biotransformation reactions involve N-oxidation and acridone formation, which are considered detoxification reactions (Schofield et al., 1999).

Novel Antitumor Agents

DACA was also the subject of a phase I study to explore its cytotoxic action thought to involve topoisomerases I and II. This study aimed to determine the maximum tolerated dose and observed dose-limiting toxicity in the form of infusional arm pain (McCrystal et al., 1999).

Positron Emission Tomography (PET) in Pharmacokinetic Studies

The use of "XR5000 (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide)" in a phase I study involving a 120-hour continuous infusion showcased the application of PET imaging to investigate the therapeutic advantage. This study highlighted the distribution into tumors and the potential for evaluating drug exposure in tumor versus normal tissue, providing insight into the drug's pharmacokinetics and tumor targeting capabilities (Propper et al., 2003).

Safety And Hazards

Ethyl 4-(dimethylamino)benzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed .

Future Directions

While specific future directions for “Ethyl 5-(4-(dimethylamino)benzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate” are not available, pyrimidine analogs have shown a range of biological activities, e.g., antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer . This suggests that similar compounds could have potential applications in various fields.

properties

IUPAC Name

ethyl 5-[[4-(dimethylamino)benzoyl]amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-5-24-18(23)15-11(2)14(25-10-19)17(26-15)20-16(22)12-6-8-13(9-7-12)21(3)4/h6-9H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGMQFRDMQSHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)N(C)C)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-(dimethylamino)benzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

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